2-chloro-10H-indolo[2,3-b][1,8]naphthyridine
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Overview
Description
2-chloro-10H-indolo[2,3-b][1,8]naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the broader class of indolo-naphthyridines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-10H-indolo[2,3-b][1,8]naphthyridine typically involves starting from suitable 2-chloro-1,8-naphthyridines. One efficient method includes the cyclization of 2-chloro-1,8-naphthyridines with appropriate reagents under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-chloro-10H-indolo[2,3-b][1,8]naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted indolo-naphthyridines .
Scientific Research Applications
2-chloro-10H-indolo[2,3-b][1,8]naphthyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 2-chloro-10H-indolo[2,3-b][1,8]naphthyridine exerts its effects involves its interaction with cellular targets. For instance, its cytostatic activity is attributed to its ability to interfere with DNA synthesis and cell division in tumor cells. The presence of specific functional groups in the molecule allows it to bind to molecular targets and disrupt normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
6H-indolo[2,3-b][1,8]naphthyridine: Similar in structure but may have different substituents and biological activities.
1,8-naphthyridine derivatives: These compounds share the naphthyridine core but differ in their substituents and overall structure.
Uniqueness
2-chloro-10H-indolo[2,3-b][1,8]naphthyridine is unique due to the presence of the chlorine atom and the specific arrangement of the indole and naphthyridine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
61634-75-1 |
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Molecular Formula |
C14H8ClN3 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
2-chloro-1H-indolo[2,3-b][1,8]naphthyridine |
InChI |
InChI=1S/C14H8ClN3/c15-12-6-5-8-7-10-9-3-1-2-4-11(9)16-14(10)18-13(8)17-12/h1-7H,(H,16,17,18) |
InChI Key |
GVUIFSRABKAPTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=CC=C(NC4=NC3=N2)Cl |
Origin of Product |
United States |
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